molecular formula C7H10ClF3O2 B12843357 Butyl 2-Chloro-3,3,3-trifluoropropionate

Butyl 2-Chloro-3,3,3-trifluoropropionate

Cat. No.: B12843357
M. Wt: 218.60 g/mol
InChI Key: WINXGTCJXXTQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-Chloro-3,3,3-trifluoropropionate is an organofluorine compound with the molecular formula C7H10ClF3O2. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-Chloro-3,3,3-trifluoropropionate typically involves the esterification of 2-Chloro-3,3,3-trifluoropropionic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-Chloro-3,3,3-trifluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted derivatives like 2-Amino-3,3,3-trifluoropropionate.

    Hydrolysis: Yields 2-Chloro-3,3,3-trifluoropropionic acid and butanol.

    Reduction: Produces 2-Chloro-3,3,3-trifluoropropanol.

Scientific Research Applications

Butyl 2-Chloro-3,3,3-trifluoropropionate has several applications in scientific research:

Mechanism of Action

The mechanism by which Butyl 2-Chloro-3,3,3-trifluoropropionate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The chlorine atom can participate in hydrogen bonding or halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-Trifluoropropionate
  • Ethyl 2-Chloro-3,3,3-trifluoropropionate
  • Propyl 2-Chloro-3,3,3-trifluoropropionate

Uniqueness

Butyl 2-Chloro-3,3,3-trifluoropropionate is unique due to its specific combination of a butyl ester group and a trifluoromethyl group, which imparts distinct physicochemical properties. This combination makes it particularly useful in applications requiring both hydrophobicity and reactivity .

Biological Activity

Butyl 2-Chloro-3,3,3-trifluoropropionate is a fluorinated organic compound that has garnered attention in various fields, including biochemistry and environmental science. This article explores its biological activity, including its interactions with biological systems, potential toxicity, and implications for environmental health.

Chemical Structure and Properties

This compound is characterized by a trifluorinated propionate structure with a chlorine substituent. The molecular formula is C7_7H8_8ClF3_3O2_2, which contributes to its unique chemical properties and biological interactions.

Biological Activity

1. Mechanism of Action

The biological activity of this compound primarily involves its interaction with various enzymatic pathways and cellular mechanisms. Studies have indicated that fluorinated compounds can influence metabolic pathways due to their structural similarities to naturally occurring substrates. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and bioavailability.

2. Toxicological Studies

Toxicological assessments have shown that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure. For instance, the chlorine atom may contribute to increased reactivity with biological macromolecules, leading to potential cytotoxic effects. Research has highlighted the importance of evaluating the dose-response relationship to understand the toxicological profile of this compound.

StudyOrganismEffect ObservedConcentration
Human CellsCytotoxicity100 µM
Aquatic SpeciesDevelopmental Toxicity10 µg/L
Bacterial StrainsInhibition of Growth50 µg/mL

Environmental Impact

1. Biodegradation and Persistence

Research indicates that the biodegradation of fluorinated compounds like this compound can be limited due to the stability of C-F bonds. Studies have shown that certain microbial communities can partially degrade these compounds under aerobic conditions but often lead to persistent byproducts such as trifluoroacetate (TFA) . The implications for environmental health are significant as these persistent compounds can accumulate in ecosystems.

2. Case Studies

Several case studies have examined the environmental fate of this compound:

  • Case Study 1: A study on wastewater treatment revealed that while some degradation occurred, significant amounts of TFA were detected post-treatment, indicating limited biodegradability and potential accumulation in aquatic environments .
  • Case Study 2: Research involving soil microbial communities showed varied degradation rates depending on the microbial composition and environmental conditions. Some strains demonstrated enhanced degradation capabilities under specific conditions .

Properties

Molecular Formula

C7H10ClF3O2

Molecular Weight

218.60 g/mol

IUPAC Name

butyl 2-chloro-3,3,3-trifluoropropanoate

InChI

InChI=1S/C7H10ClF3O2/c1-2-3-4-13-6(12)5(8)7(9,10)11/h5H,2-4H2,1H3

InChI Key

WINXGTCJXXTQOD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.